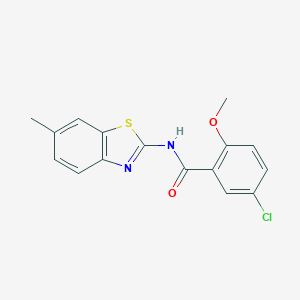
5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as GNE-140 and has been synthesized using different methods.
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, research has suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that this compound may interact with certain receptors in the brain and have neuroprotective effects.
Biochemical and Physiological Effects:
Research has shown that 5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its potential applications in various fields. This compound has been studied for its anticancer properties, anti-inflammatory effects, and neuroprotective effects, making it a versatile compound for research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results from lab experiments.
将来の方向性
There are several future directions for research on 5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and how it interacts with enzymes and receptors in the body. Another direction is to study its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, research could focus on developing new synthesis methods for this compound to improve its efficiency and yield.
合成法
The synthesis of 5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been reported using different methods. One of the methods involves the reaction of 6-methyl-2-nitrobenzothiazole with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as iron powder to obtain 5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide.
科学的研究の応用
Research on 5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has shown its potential applications in various fields. This compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation. Additionally, research has shown that this compound may have neuroprotective properties and could be used in the treatment of neurodegenerative diseases.
特性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-3-5-12-14(7-9)22-16(18-12)19-15(20)11-8-10(17)4-6-13(11)21-2/h3-8H,1-2H3,(H,18,19,20) |
InChIキー |
WBDDGICSBARZFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





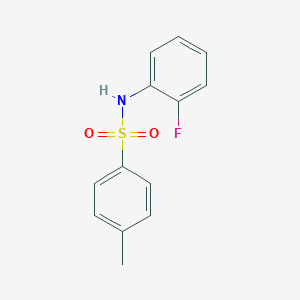

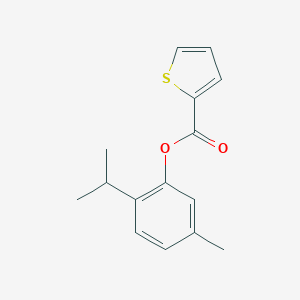


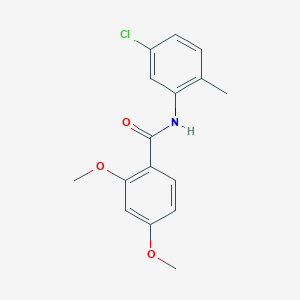
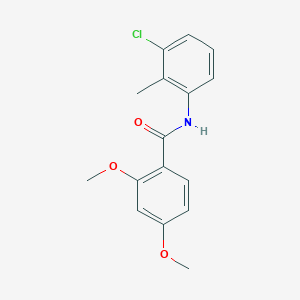
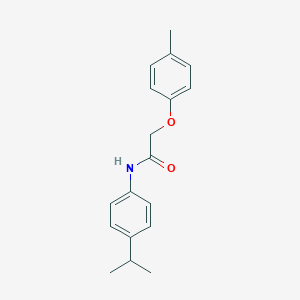
![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
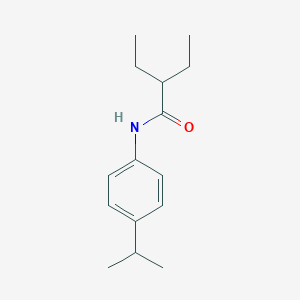
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
